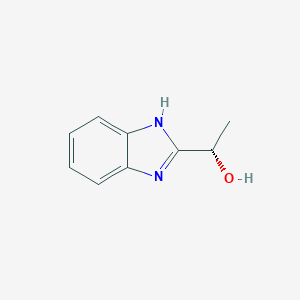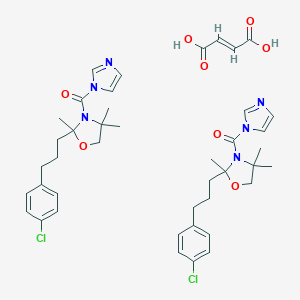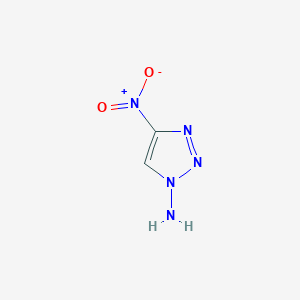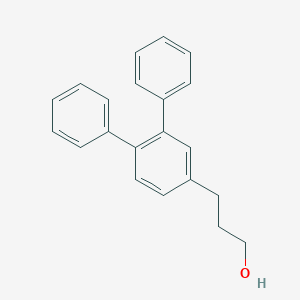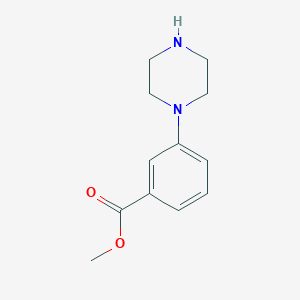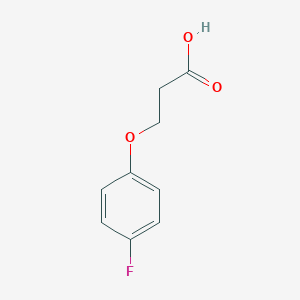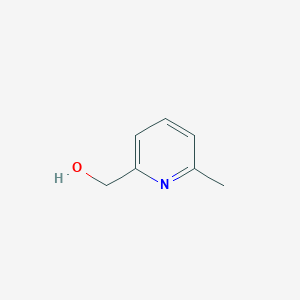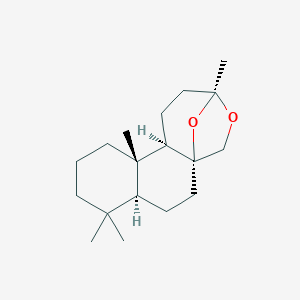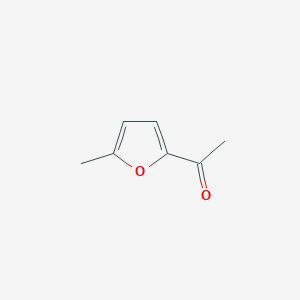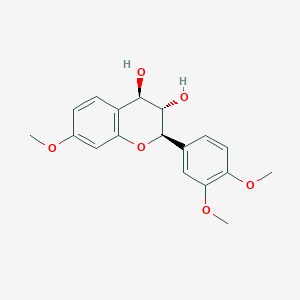
(2R)-2alpha-(3,4-Dimethoxyphenyl)-3,4-dihydro-7-methoxy-2H-1-benzopyran-3beta,4alpha-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2alpha-(3,4-Dimethoxyphenyl)-3,4-dihydro-7-methoxy-2H-1-benzopyran-3beta,4alpha-diol, also known as 7,8-dihydroxyflavone (7,8-DHF), is a flavonoid compound that has gained attention in recent years due to its potential therapeutic applications.
Wirkmechanismus
The neuroprotective effects of 7,8-DHF are thought to be mediated through the activation of the tropomyosin receptor kinase B (TrkB) pathway. TrkB is a receptor for brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. 7,8-DHF binds to the TrkB receptor and activates downstream signaling pathways, leading to increased neuronal survival and function.
Biochemische Und Physiologische Effekte
In addition to its neuroprotective effects, 7,8-DHF has been shown to have other biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, reduce oxidative stress, and decrease inflammation. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7,8-DHF in lab experiments is its ability to cross the blood-brain barrier, allowing for direct effects on the brain. Additionally, its neuroprotective effects make it a promising candidate for the treatment of neurological disorders. However, one limitation is the need for further research to fully understand its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research of 7,8-DHF. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential use in enhancing cognitive function and memory in healthy individuals. Additionally, further research is needed to fully understand its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Synthesemethoden
The synthesis of 7,8-DHF can be achieved through several methods, including chemical synthesis and extraction from natural sources. One chemical synthesis method involves the reaction of 2,4,6-trihydroxyacetophenone with 3,4-dimethoxybenzaldehyde in the presence of a base catalyst. Another method involves the reaction of 2,4,6-trihydroxyacetophenone with 3,4-dimethoxyphenethylamine in the presence of a reducing agent. Extraction of 7,8-DHF can be achieved from plants such as Tridax procumbens and Securidaca longepedunculata.
Wissenschaftliche Forschungsanwendungen
7,8-DHF has been studied extensively for its potential therapeutic applications in various diseases and conditions. It has shown neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. It has also been shown to enhance cognitive function and memory in animal models. Additionally, 7,8-DHF has been studied for its potential anti-inflammatory, anti-cancer, and anti-diabetic properties.
Eigenschaften
CAS-Nummer |
1166-04-7 |
|---|---|
Produktname |
(2R)-2alpha-(3,4-Dimethoxyphenyl)-3,4-dihydro-7-methoxy-2H-1-benzopyran-3beta,4alpha-diol |
Molekularformel |
C18H20O6 |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
(2R,3S,4R)-2-(3,4-dimethoxyphenyl)-7-methoxy-3,4-dihydro-2H-chromene-3,4-diol |
InChI |
InChI=1S/C18H20O6/c1-21-11-5-6-12-14(9-11)24-18(17(20)16(12)19)10-4-7-13(22-2)15(8-10)23-3/h4-9,16-20H,1-3H3/t16-,17+,18-/m1/s1 |
InChI-Schlüssel |
QCFSYZYQJLPYCO-FGTMMUONSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)[C@H]([C@@H]([C@H](O2)C3=CC(=C(C=C3)OC)OC)O)O |
SMILES |
COC1=CC2=C(C=C1)C(C(C(O2)C3=CC(=C(C=C3)OC)OC)O)O |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(C(C(O2)C3=CC(=C(C=C3)OC)OC)O)O |
Synonyme |
(2R)-2α-(3,4-Dimethoxyphenyl)-3,4-dihydro-7-methoxy-2H-1-benzopyran-3β,4α-diol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



